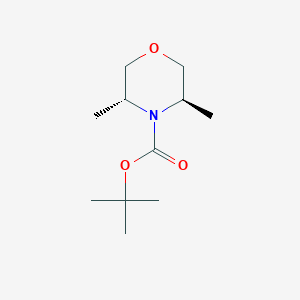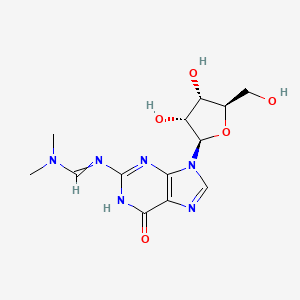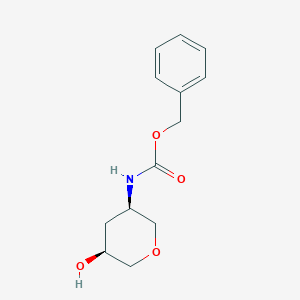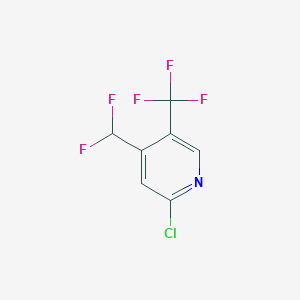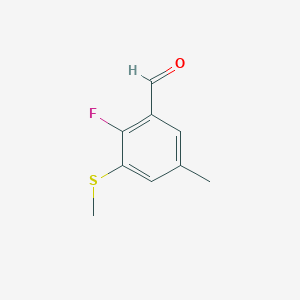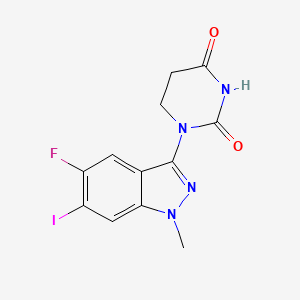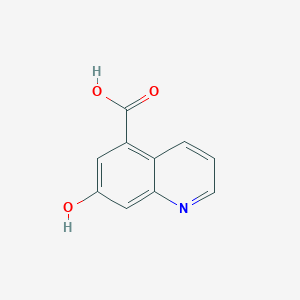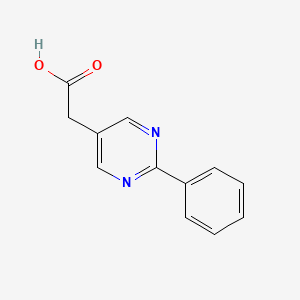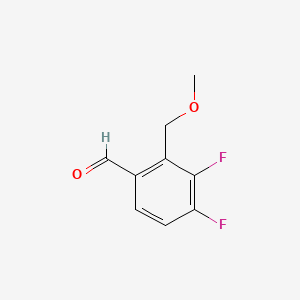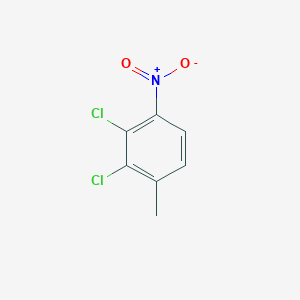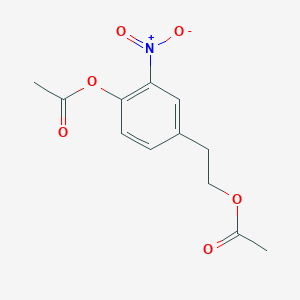
tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyl group, and a 3-chloro-2-oxopropyl group attached to a carbamate moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloride and 3-chloro-2-oxopropyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly employed.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, nitriles, or thiol derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Oxidation and Reduction: Formation of alcohols, ketones, or reduced amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also be used to investigate the interactions of carbamates with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of enzyme inhibitors or other bioactive molecules.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. The benzyl and chloro groups may contribute to the binding affinity and specificity of the compound for its targets.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Comparison: tert-Butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate is unique due to the presence of the 3-chloro-2-oxopropyl group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds like tert-butyl N-(benzyloxy)carbamate and tert-butyl N-(2-oxoethyl)carbamate lack the chloro group, resulting in different chemical and biological properties. The presence of the benzyl group in this compound also enhances its lipophilicity and potential interactions with hydrophobic targets.
Eigenschaften
Molekularformel |
C15H20ClNO3 |
|---|---|
Molekulargewicht |
297.78 g/mol |
IUPAC-Name |
tert-butyl N-benzyl-N-(3-chloro-2-oxopropyl)carbamate |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17(11-13(18)9-16)10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI-Schlüssel |
VDIBSSZUXALCDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14027172.png)
